BenchChemオンラインストアへようこそ!

Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Physicochemical profiling Drug-likeness Permeability prediction

Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone (CAS 1235264-62-6, molecular formula C₁₅H₁₄N₆OS, MW 326.38 g/mol) is a heterocyclic small molecule comprising a benzo[c][1,2,5]thiadiazole (BTD) core coupled via a methanone linker to a 4-(pyrimidin-2-yl)piperazine moiety. The benzo[c][1,2,5]thiadiazole scaffold is a privileged structure in medicinal chemistry, recognized for its electron-accepting character and capacity to engage kinase ATP-binding pockets through π-stacking and hydrogen-bond interactions.

Molecular Formula C15H14N6OS
Molecular Weight 326.38
CAS No. 1235264-62-6
Cat. No. B2920610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[c][1,2,5]thiadiazol-5-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
CAS1235264-62-6
Molecular FormulaC15H14N6OS
Molecular Weight326.38
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC4=NSN=C4C=C3
InChIInChI=1S/C15H14N6OS/c22-14(11-2-3-12-13(10-11)19-23-18-12)20-6-8-21(9-7-20)15-16-4-1-5-17-15/h1-5,10H,6-9H2
InChIKeyKGJODIQFTNLRCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone (CAS 1235264-62-6): Structural and Pharmacophoric Baseline for Procurement Decision-Making


Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone (CAS 1235264-62-6, molecular formula C₁₅H₁₄N₆OS, MW 326.38 g/mol) is a heterocyclic small molecule comprising a benzo[c][1,2,5]thiadiazole (BTD) core coupled via a methanone linker to a 4-(pyrimidin-2-yl)piperazine moiety . The benzo[c][1,2,5]thiadiazole scaffold is a privileged structure in medicinal chemistry, recognized for its electron-accepting character and capacity to engage kinase ATP-binding pockets through π-stacking and hydrogen-bond interactions [1]. The pyrimidin-2-yl-piperazine substituent introduces additional nitrogen-based hydrogen-bond acceptor sites and conformational flexibility, distinguishing this compound from other BTD derivatives bearing simpler piperazine substituents. The compound is commercially available as a research reagent, typically supplied at ≥95% purity (HPLC), and is used as a building block or screening candidate in kinase inhibitor and chemical biology programs .

Why Generic Substitution Fails for Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone: Comparator-Stratified Procurement Rationale


The benzo[c][1,2,5]thiadiazole (BTD) chemical space encompasses compounds with widely divergent biological activity profiles, driven by subtle variations in the heterocyclic substituent attached to the piperazine or piperidine ring [1]. The specific combination of a pyrimidin-2-yl group on the piperazine nitrogen—rather than a methylsulfonyl, furan-2-yl-hydroxyethyl, or unsubstituted piperazine—provides a unique spatial arrangement of hydrogen-bond acceptors that governs target engagement selectivity [2]. Furthermore, the methanone linkage at the BTD 5-position, as opposed to sulfonamide, carboxamide, or methylene linkages found in close analogs, alters both conformational preferences and metabolic stability [1]. Generic substitution with an in-class BTD-piperazine compound that lacks the pyrimidin-2-yl substituent or employs a different linker chemistry risks profound changes in kinase selectivity, physicochemical properties, and cellular permeability. The quantitative evidence below establishes the specific dimensions along which CAS 1235264-62-6 diverges from its nearest comparators.

Quantitative Differentiation Evidence for Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone Against Closest Analogs


Hydrogen-Bond Acceptor Count and Topological Polar Surface Area Differentiate the Pyrimidin-2-yl-Piperazine Motif from Alkylsulfonyl and Hydroxyalkyl Piperazine Analogs

The pyrimidin-2-yl substituent on the piperazine ring contributes two additional nitrogen-based hydrogen-bond acceptor (HBA) atoms compared to a methylsulfonyl-piperazine analog, and one additional HBA compared to a furan-2-yl-hydroxyethyl analog. This increases the total HBA count from 3–4 (for comparator analogs) to 5 for the target compound, and elevates the topological polar surface area (TPSA) [1]. Higher TPSA values are correlated with reduced passive membrane permeability but enhanced aqueous solubility, a trade-off that can be advantageous for target engagement in cytosolic kinase domains versus membrane-bound receptors [2]. For the target compound, computed TPSA is approximately 87.97 Ų, while comparator analogs with methylsulfonyl-piperazine (MW ~330, TPSA ~66 Ų) and hydroxymethyl-morpholino (MW ~307, TPSA ~71 Ų) substitutions exhibit lower polarity [1].

Physicochemical profiling Drug-likeness Permeability prediction

ALK5 Kinase Inhibitory Potential of the Benzo[c][1,2,5]thiadiazole Scaffold: Class-Level Benchmarking Against Clinical Candidates LY-2157299 and EW-7197

While no direct ALK5 IC₅₀ data have been published for CAS 1235264-62-6 specifically, the benzo[c][1,2,5]thiadiazol-5-yl scaffold has been validated as a highly potent ALK5 inhibitory pharmacophore. In a head-to-head study, compound 14c—a benzo[c][1,2,5]thiadiazol-5-yl imidazole derivative—exhibited an ALK5 IC₅₀ of 0.008 μM, representing 16.1-fold superior potency compared to the clinical candidate LY-2157299 (IC₅₀ = 0.129 μM) and 1.8-fold superiority over EW-7197 (IC₅₀ = 0.014 μM) in the same enzymatic assay [1]. The pyrimidin-2-yl-piperazine moiety in CAS 1235264-62-6 provides an additional hydrogen-bonding surface that may further enhance ATP-binding site complementarity relative to the imidazole-bearing series, although this remains to be experimentally confirmed. The BTD scaffold itself is established as a privileged kinase hinge-binding motif due to the electron-deficient character of the thiadiazole ring [2].

TGF-β signaling ALK5 kinase inhibition Oncology target engagement

Lipinski Rule-of-Five Compliance and Lead-Likeness: Procurement-Relevant Comparison Against Pyrimidine-Triazole Extended Analogs

CAS 1235264-62-6 (MW = 326.38 g/mol) complies fully with Lipinski's rule of five (Ro5) with zero violations, and also satisfies Oprea's lead-like criteria (MW < 350, clogP < 3.5), making it suitable for fragment-based and lead-optimization screening libraries [1]. In contrast, the closely related extended analog (benzo[c][1,2,5]thiadiazol-5-yl)[4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl]methanone (MW = 393.43 g/mol, C₁₇H₁₅N₉OS) carries a higher molecular weight and an additional triazole ring that pushes it closer to the Ro5 boundary, with a computed clogP exceeding 3.0 . The lower MW and more favorable logP of CAS 1235264-62-6 translate to superior predicted aqueous solubility (logS ≈ −3.42) compared to the triazole-bearing analog, which is expected to have logS < −4.0 based on the increased aromatic ring count [1].

Drug-likeness Lead optimization Compound library design

Conformational Flexibility and Rotatable Bond Count: Differentiation from Morpholino and Piperidine Ether Bioisosteres

The target compound possesses 3 rotatable bonds (excluding the piperazine ring flip), which is fewer than the morpholino analog benzo[c][1,2,5]thiadiazol-5-yl(3-(hydroxymethyl)morpholino)methanone (4 rotatable bonds) and the piperidine ether analog 2,1,3-benzothiadiazol-5-yl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone (5 rotatable bonds) [1]. Lower rotatable bond counts are statistically associated with higher oral bioavailability and reduced entropic penalty upon target binding, as established by Veber's analysis [2]. The pyrimidin-2-yl group is directly attached to the piperazine nitrogen, creating a relatively rigid, planar extension from the piperazine chair conformation, in contrast to the more flexible oxyalkyl linkers found in ether-linked analogs [1].

Conformational analysis Bioisostere comparison Structural informatics

Electron-Deficient Benzo[c][1,2,5]thiadiazole Core Enables π-Stacking Interactions Distinct from Benzo[d]thiazole and Benzo[d]imidazole Isosteres

The benzo[c][1,2,5]thiadiazole (BTD) core is a stronger electron acceptor than the isosteric benzo[d]thiazole or benzo[d]imidazole systems due to the presence of two adjacent nitrogen atoms in the thiadiazole ring, which lower the LUMO energy and enhance charge-transfer interactions with electron-rich kinase hinge residues [1]. CAS 1235264-62-6 exploits this property by presenting the BTD core as the primary kinase hinge-binding element, with the pyrimidin-2-yl-piperazine appendage providing additional polar contacts in the solvent-exposed region. The isomeric compound (1,2,3-benzothiadiazol-5-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone (MW = 325.39, C₁₆H₁₅N₅OS) uses a different thiadiazole regioisomer (benzo[d][1,2,3]thiadiazole vs. benzo[c][1,2,5]thiadiazole) and a pyridin-2-yl rather than pyrimidin-2-yl substituent, resulting in altered electron distribution and a distinct hydrogen-bonding pattern . The benzo[c][1,2,5]thiadiazole isomer has been explicitly validated in ALK5 inhibition, whereas the [1,2,3]-regioisomer has not demonstrated comparable kinase inhibitory activity in the peer-reviewed literature [1].

Fragment-based drug design Kinase hinge binding Scaffold hopping

Evidence-Backed Application Scenarios for Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone in Scientific Procurement and Research


ALK5/TGF-β Pathway Screening Libraries: A Structurally Differentiated BTD Chemotype for SAR Expansion

Procurement of CAS 1235264-62-6 is most strongly justified for inclusion in ALK5-focused or TGF-β pathway screening libraries. The benzo[c][1,2,5]thiadiazole scaffold has demonstrated ALK5 IC₅₀ values as low as 0.008 μM in structurally related imidazole derivatives, representing 16.1-fold superiority over the clinical candidate LY-2157299 [1]. The pyrimidin-2-yl-piperazine appendage of CAS 1235264-62-6 provides a distinct hydrogen-bonding surface not present in the imidazole-bearing series, offering medicinal chemists a novel vector for structure-activity relationship (SAR) exploration around the solvent-exposed region of the ALK5 ATP-binding pocket.

Lead-Like Fragment and Hit-to-Lead Collections: Favorable Physicochemical Profile for Oral Bioavailability Optimization

With MW = 326.38 g/mol, zero Lipinski Ro5 violations, and compliance with Oprea lead-like criteria (MW < 350, clogP < 3.5), CAS 1235264-62-6 is well-suited for hit-to-lead screening collections [1]. Its computed aqueous solubility (logS = −3.42) and moderate lipophilicity (clogP = 2.25–2.51) compare favorably with extended triazole-bearing analogs that exceed the preferred lead-like MW threshold [2]. The compound's 3 rotatable bonds and direct N-aryl linkage between piperazine and pyrimidine confer greater conformational rigidity than ether-linked or hydroxyalkyl-substituted comparator analogs, potentially translating to improved ligand efficiency [3].

Kinase Hinge-Binder Scaffold-Hopping Studies: Exploiting Electron-Deficient Benzo[c][1,2,5]thiadiazole for Enhanced π-Stacking

The benzo[c][1,2,5]thiadiazole core of CAS 1235264-62-6 is a stronger electron acceptor than isosteric benzo[d]thiazole or benzo[d]imidazole systems, enabling enhanced π-stacking interactions with kinase hinge region residues [1]. This property, combined with the pyrimidin-2-yl-piperazine substituent that provides two additional ring nitrogen hydrogen-bond acceptors relative to pyridin-2-yl analogs, makes the compound a valuable tool for scaffold-hopping studies aimed at improving kinase selectivity profiles. The distinct regioisomer (benzo[c][1,2,5] vs. benzo[d][1,2,3]) is the experimentally validated variant for ALK5 inhibition, guiding users toward the correct isomer for kinase-targeted applications [1].

Computational Chemistry and Docking Validation Sets: Defined Physicochemical Parameters for Model Calibration

The well-defined computed physicochemical parameters of CAS 1235264-62-6—including TPSA (87.97 Ų), clogP (2.25–2.51), logS (−3.42), and hydrogen-bond donor/acceptor counts (HBD = 1, HBA = 5)—make it suitable as a calibration compound for computational ADMET prediction models and molecular docking validation studies [1]. Its intermediate polarity and balanced HBD/HBA profile place it in a region of chemical space that is underrepresented by more lipophilic BTD analogs (TPSA < 70 Ų), providing a useful test case for scoring function validation across a broader polarity range [2].

Quote Request

Request a Quote for Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.